molecular formula C10H11N5OS B2802214 2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile CAS No. 891125-23-8

2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile

Cat. No.: B2802214
CAS No.: 891125-23-8
M. Wt: 249.29
InChI Key: CFQMCFNJCZRWEL-UHFFFAOYSA-N
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Description

2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile (CAS Number: 891125-23-8) is a chemical compound with the molecular formula C10H11N5OS and a molecular weight of 249.29 g/mol . Its structure features a triazolopyrimidinone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . As a synthetic intermediate, this nitrile-functionalized compound serves as a versatile building block for further chemical exploration. The presence of the triazole ring fused with a pyrimidine core makes analogs of this structural class subjects of interest in various research areas, including the development of enzyme inhibitors and the discovery of new therapeutic agents . For research use only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c1-2-3-7-6-8(16)12-9-13-14-10(15(7)9)17-5-4-11/h6H,2-3,5H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQMCFNJCZRWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-propyl-1H-1,2,4-triazole-3-thiol with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the triazolopyrimidine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the triazolopyrimidine core suggests that it may interfere with nucleic acid synthesis or function, making it a candidate for antiviral or anticancer research .

Comparison with Similar Compounds

Structural Analogues from the [1,2,4]Triazolo[4,3-a]Pyrimidine Family

The following table summarizes key structural and synthetic differences:

Compound Name/Identifier Core Structure Substituents Synthesis Method Key Characteristics
Target Compound [1,2,4]Triazolo[4,3-a]pyrimidine - 5-propyl
- 7-oxo
- 3-(thioacetonitrile)
Likely multi-step or one-pot synthesis (inferred from analogues) High electrophilicity due to cyano group; potential for thiol-mediated reactivity
5-Amino-7-aryl derivatives [1,2,4]Triazolo[4,3-a]pyrimidine - 5-amino
- 7-aryl
- 6-carbonitrile
One-pot reaction with NaOH/ethanol under heating/ultrasound Short reaction time, high yield; aryl groups enhance π-π stacking interactions
Pyrrolo-triazolo-pyrazine derivatives Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine - Cyclopentyl/oxetan-3-yl groups
- Ethyl/cyano substituents
Multi-step organic synthesis (patented) Complex fused-ring systems; designed for kinase inhibition (e.g., JAK/STAT pathways)
Tetrahydro-pyran-linked derivatives [1,2,4]Triazolo[4,3-a]pyrazine - Tetrahydro-2H-pyran-4-yl ethoxy
- Cyclopentyl backbone
Advanced functionalization via coupling reactions Improved pharmacokinetics (e.g., solubility, metabolic stability)

Physicochemical Properties

While specific data (e.g., logP, solubility) for the target compound is unavailable, trends can be inferred:

  • Polarity: The cyano and thioether groups increase polarity compared to ethyl- or aryl-substituted analogues.
  • Steric Effects : The propyl group at position 5 reduces steric hindrance relative to cyclopentyl or tetrahydro-pyran groups in patent compounds .

Research Findings and Trends

  • Synthetic Efficiency : Ultrasound-assisted synthesis (as in ) could be adapted for the target compound to improve yield and reduce reaction time.
  • Pharmacological Potential: Patent derivatives highlight a shift toward fused-ring systems for targeted therapies, suggesting the target compound may require functionalization (e.g., fluorination) to enhance bioactivity.
  • Stability : Thioacetonitrile moieties are prone to hydrolysis under basic conditions, necessitating stabilization strategies (e.g., prodrug formulations).

Biological Activity

The compound 2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H21N5O3SC_{15}H_{21}N_{5}O_{3}S, with a molecular weight of approximately 351.4 g/mol. The structure features a triazolo-pyrimidine core linked to a thioether group and an acetonitrile moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₂₁N₅O₃S
Molecular Weight351.4 g/mol
IUPAC NameThis compound
CAS Number895005-17-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. It is hypothesized to inhibit key signaling pathways associated with tumor growth and survival:

  • Inhibition of Kinases : The compound may inhibit various kinases such as ERK and AKT, leading to reduced phosphorylation levels and subsequent apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies suggest that it induces G2/M phase arrest in cancer cells, disrupting normal cell division processes .
  • Apoptosis Induction : The compound has been shown to regulate apoptosis-related proteins, promoting programmed cell death in malignant cells .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of compounds similar to or derived from the triazolo-pyrimidine framework. For instance:

  • Cell Lines Tested : The compound's efficacy was assessed against several human cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and MGC-803 (gastric cancer).
Cell LineIC50 (μM)Mechanism of Action
MCF-73.91Inhibition of tubulin polymerization
HCT1160.53Induction of apoptosis and cell cycle arrest
MGC-8030.58Suppression of ERK signaling pathway

Case Studies

  • Study on ERK Signaling Pathway : A study demonstrated that derivatives similar to the compound significantly inhibited the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2 and c-Raf in MGC-803 cells . This inhibition correlated with increased apoptosis rates.
  • Structure-Activity Relationship (SAR) : Research involving SAR revealed that modifications to the triazolo-pyrimidine structure could enhance anticancer activity while reducing toxicity . This finding is crucial for future drug development.

Q & A

Q. What cellular assays are suitable for probing its anti-inflammatory effects?

  • Assays :
  • NF-κB luciferase reporter assay in HEK293T cells .
  • ELISA for IL-6/TNF-α in LPS-stimulated macrophages .
  • ROS detection using DCFH-DA in RAW264.7 cells .
  • Dose range : 1–50 µM, with cytotoxicity assessed via MTT assay .

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